molecular formula C13H19BN2O3 B1285553 2-Acetamidopyridine-5-boronic acid pinacol ester CAS No. 904326-87-0

2-Acetamidopyridine-5-boronic acid pinacol ester

Cat. No. B1285553
CAS RN: 904326-87-0
M. Wt: 262.11 g/mol
InChI Key: YCWPTBAHVWJMEY-UHFFFAOYSA-N
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Description

2-Acetamidopyridine-5-boronic Acid Pinacol Ester is a reagent used to synthesize new quinolinequinone derivatives as cytotoxic agents . In addition, novel benzoxazinyl-oxazolidinones are synthesized using this compound with application towards antibacterial agents .


Synthesis Analysis

The synthesis of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester involves Suzuki–Miyaura (SM) cross-coupling . This process uses a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester is represented by the empirical formula C13H19BN2O3 . The molecular weight of the compound is 262.11 .


Chemical Reactions Analysis

2-Acetamidopyridine-5-boronic Acid Pinacol Ester is used in the synthesis of new quinolinequinone derivatives as cytotoxic agents . It is also used in the synthesis of novel benzoxazinyl-oxazolidinones with application towards antibacterial agents .


Physical And Chemical Properties Analysis

2-Acetamidopyridine-5-boronic Acid Pinacol Ester is a solid substance with a melting point of 130-134 °C . The compound has the SMILES string CC(=O)Nc1ccc(cn1)B2OC(C)(C)C(C)(C)O2 .

Safety and Hazards

The compound is classified under GHS07 and has the hazard statements H315, H319, and H335 . It is an eye irritant, skin irritant, and can cause respiratory system irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

The future directions of 2-Acetamidopyridine-5-boronic Acid Pinacol Ester research could involve its use in the synthesis of new cytotoxic and antibacterial agents . Further studies could also explore its potential applications in other areas of organic synthesis.

properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O3/c1-9(17)16-11-7-6-10(8-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWPTBAHVWJMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590346
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidopyridine-5-boronic acid pinacol ester

CAS RN

904326-87-0
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamidopyridine-5-boronic acid pinacol ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (120 mg) in dry DCM (3 ml) and triethylamine (1.5 equiv., 114 uL) was added acetic anhydride (1.1 equiv., 57ul) and the reaction mixture was stirred at room temperature overnight. Dichloromethane/brine extraction and purification on silica gave 66 mg of N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-yl]-acetamide.
Quantity
120 mg
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reactant
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114 μL
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reactant
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Quantity
57 μL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-dimethylaminopyridine (17 mg, 0.139 mmol), triethylamine (0.19 mL, 1.36 mmol) and acetic anhydride (153 mg, 1.50 mmol) were added sequentially to a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (300 mg, 1.36 mmol) in dichloromethane (15 mL). The reaction mixture was stirred at room temperature for 0.5 h, then diluted with 30 mL of dichloromethane, washed with 50 mL of a saturated aqueous solution of ammonium chloride. The organic phase was dried over anhydrous magnesium sulfate, filtered and concentrated to give 225 mg of the product.
Quantity
0.19 mL
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reactant
Reaction Step One
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153 mg
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reactant
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300 mg
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reactant
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17 mg
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catalyst
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15 mL
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solvent
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Quantity
30 mL
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solvent
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Synthesis routes and methods IV

Procedure details

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (0.3 g, 1.36 mmol) was dissolved in dichloromethane (5 mL) and 4-dimethylaminopyridine 17 mg, 0.136 mmol) was added, followed by triethylamine (0.38 mL, 2.73 mmol) then acetic anhydride (0.153, 1.5 mmol). The mixture was stirred at room temperature for 3.5 h then diluted with dichloromethane and washed with NH4Cl (sat aq) then brine. The organic layer was dried (MgSO4), filtered and concentrated. Chromatography eluting with ethyl acetate gave the desired product (187 mg, 52% yield). 1H-NMR (300 MHz, CDCl3) δ 9.3 (s, 1H), 8.6 (s, 1H), 8.2 (d, 1H), 8.05 (d, 1H), 2.2 (s, 3H), 1.2 (s, 12H).
Quantity
0.3 g
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reactant
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5 mL
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solvent
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0.38 mL
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reactant
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1.5 mmol
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reactant
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17 mg
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catalyst
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
52%

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